molecular formula C8H9NO2 B14868284 4-Ethynyl-1-methylpiperidine-2,6-dione

4-Ethynyl-1-methylpiperidine-2,6-dione

Cat. No.: B14868284
M. Wt: 151.16 g/mol
InChI Key: CBCOWFBCPUIWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-methylpiperidine-2,6-dione is a heterocyclic compound featuring a piperidine backbone substituted with an ethynyl group at position 4, a methyl group at position 1, and ketone moieties at positions 2 and 5. This structure combines rigidity from the ethynyl group with the metabolic stability imparted by the methyl and dione groups.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-ethynyl-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C8H9NO2/c1-3-6-4-7(10)9(2)8(11)5-6/h1,6H,4-5H2,2H3

InChI Key

CBCOWFBCPUIWGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(CC1=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methylpiperidine-2,6-dione typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 1-methylpiperidine-2,6-dione with ethynyl bromide under basic conditions to introduce the ethynyl group at the fourth position. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-1-methylpiperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Table 2: ADMET and Physicochemical Properties

Compound Class LogP Solubility Metabolic Stability Toxicity Risk
Pyrido-pyrazine diones Moderate Low High (azole) Moderate
This compound High (ethynyl) Low Moderate (methyl) Low (predicted) Inferred
Flavanonol diones Low High Low (polyphenolic) Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.